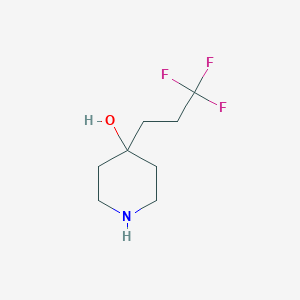

4-(3,3,3-Trifluoropropyl)piperidin-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"4-(3,3,3-Trifluoropropyl)piperidin-4-ol" is a fluorinated piperidine derivative. Fluorinated compounds are of significant interest in medicinal chemistry due to their unique physical, chemical, and biological properties, often leading to enhanced bioavailability, stability, and receptor selectivity in pharmaceuticals.

Synthesis Analysis

The synthesis of fluorinated piperidines, such as "4-(3,3,3-Trifluoropropyl)piperidin-4-ol," can involve the ring expansion of (trifluoromethyl)prolinols, obtained from L-proline through an aziridinium intermediate. This process is characterized by regio- and diastereoselective ring opening of the aziridinium intermediate by different nucleophiles (Rioton et al., 2015).

Molecular Structure Analysis

Fluorinated piperidines exhibit unique molecular structures that can be characterized by various spectroscopic methods. For instance, the crystal and molecular structure of related fluorinated piperidines show significant stabilization through hydrogen bonding and C-H…π interactions, indicating a distinct molecular geometry and intermolecular interactions (Khan et al., 2013).

Chemical Reactions and Properties

The presence of trifluoromethyl groups in piperidines influences their reactivity and chemical properties. For example, the combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride forms a powerful thiophile, activating both armed and disarmed thioglycosides via glycosyl triflates in the presence of 2,4,6-tri-tert-butylpyrimidine (Crich and Smith, 2001).

Physical Properties Analysis

The physical properties of fluorinated piperidines, such as melting points, boiling points, and solubility, are significantly influenced by the fluorinated substituents. These compounds often exhibit enhanced thermal stability and a broad range of liquid crystalline behaviors due to the presence of the fluorinated groups (Hong et al., 2014).

Chemical Properties Analysis

The chemical properties of "4-(3,3,3-Trifluoropropyl)piperidin-4-ol" and similar compounds include their reactivity towards nucleophilic substitution, electrophilic addition, and their role in the formation of glycosidic linkages. The fluorinated substituents affect the electronic distribution within the molecule, influencing its chemical behavior and reactivity patterns (Crich and Smith, 2001).

Wissenschaftliche Forschungsanwendungen

Synthetic Applications and Chemical Properties

4-(3,3,3-Trifluoropropyl)piperidin-4-ol and its derivatives demonstrate diverse reactivity, making them valuable in organic synthesis. For instance, the compound's structural framework is used in the synthesis of various heterocyclic compounds, such as pyrrolidines, through cationic cyclization reactions catalyzed by acids like triflic acid. These reactions form the basis for constructing complex polycyclic systems, which are often pivotal in medicinal chemistry and materials science (Haskins & Knight, 2002).

Building Blocks in Medicinal Chemistry

Fluorinated piperidines, including those related to 4-(3,3,3-Trifluoropropyl)piperidin-4-ol, serve as crucial building blocks in pharmaceutical chemistry. Their synthesis and functionalization lead to compounds that are integral to drug discovery, especially in agrochemical and pharmaceutical sectors. Notably, their rich functionality allows for chemoselective derivatization, opening pathways for developing novel therapeutic agents (Surmont et al., 2009) (García-Vázquez et al., 2021).

Catalysis and Synthetic Methodology

The structural motif of 4-(3,3,3-Trifluoropropyl)piperidin-4-ol is instrumental in catalysis and novel synthetic methodologies. For example, piperidine derivatives are used in gold-catalyzed cyclization reactions, leading to the synthesis of complex molecules with potential applications ranging from materials science to drug development (Cui et al., 2010).

Applications in Polymer Chemistry

Derivatives of 4-(3,3,3-Trifluoropropyl)piperidin-4-ol have been utilized in the field of polymer chemistry. These compounds function as initiators in thermal polymerization processes, showcasing their versatility and importance in industrial applications, such as coatings and material fabrications (Kang et al., 2019).

Eigenschaften

IUPAC Name |

4-(3,3,3-trifluoropropyl)piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO/c9-8(10,11)2-1-7(13)3-5-12-6-4-7/h12-13H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHOFEKIBQZIANZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CCC(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,3,3-Trifluoropropyl)piperidin-4-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2489333.png)

![3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2489334.png)

![3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2489339.png)

![6-Tert-butyl-2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2489340.png)

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2489344.png)